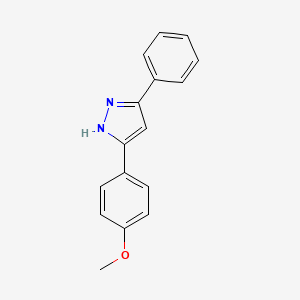

3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

32664-28-1 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)16-11-15(17-18-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |

InChI Key |

LEFIXAQPASZFND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Classical and Established Synthetic Routes to Pyrazole (B372694) Scaffolds

The synthesis of pyrazole derivatives has a rich history, with several well-established methods forming the foundation of modern synthetic strategies. These classical routes often involve the condensation of bifunctional compounds to construct the five-membered heterocyclic ring.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives and Carbonyl Compounds

A fundamental and widely employed method for pyrazole synthesis involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. researchgate.net This approach is versatile, allowing for the introduction of various substituents onto the pyrazole ring. The reaction typically proceeds through the initial formation of a hydrazone, which then undergoes cyclization to yield the pyrazoline intermediate. Subsequent oxidation or tautomerization leads to the aromatic pyrazole ring. youtube.comakademisains.gov.my The use of hydrazine hydrate (B1144303) is common in these reactions. nih.gov

Cyclization Approaches Involving 1,3-Diketones or Related Precursors

Another cornerstone of pyrazole synthesis is the cyclization of 1,3-dicarbonyl compounds with hydrazine. youtube.com This method, often referred to as the Knorr pyrazole synthesis, is highly effective for producing a wide range of pyrazole derivatives. youtube.com The reaction mechanism involves the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl, which then cyclizes and dehydrates to form the aromatic pyrazole. youtube.com A significant advancement in this area is the one-pot synthesis of pyrazoles from ketones and acid chlorides, which generate the 1,3-diketone in situ before the addition of hydrazine. organic-chemistry.orgnih.gov This approach offers a rapid and general route to previously inaccessible pyrazoles. organic-chemistry.orgnih.gov

Targeted Synthesis of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole

The specific synthesis of this compound has been achieved through various targeted strategies, leveraging both classical and modern synthetic techniques.

One-Pot Two-Component Modular Synthesis Strategies

An efficient one-pot, two-component modular synthesis for 3,5-disubstituted pyrazoles, including the title compound, has been reported. acs.org This strategy provides a straightforward route to the desired product. In one instance, the synthesis of this compound was achieved with an 86% yield, resulting in an amorphous yellow solid. acs.org The reaction between benzoylacetonitrile (B15868) and 2-(4-methoxyphenyl)hydraziniumchloride has also been explored, which regiospecifically yields 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov

Reactions Involving Chalcone (B49325) Derivatives

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazolines and pyrazoles. bohrium.comscispace.com The reaction of a chalcone with hydrazine hydrate leads to the formation of a pyrazoline intermediate through a cyclocondensation reaction. akademisains.gov.mybohrium.com This intermediate can then be oxidized or otherwise converted to the corresponding pyrazole. For example, the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole has been accomplished starting from the corresponding chalcone. akademisains.gov.my The reaction of substituted chalcones with phenylhydrazine (B124118) hydrate has been shown to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.com

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. nih.gov This trend has also impacted the synthesis of pyrazole derivatives, with a focus on green chemistry principles such as the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov Multicomponent reactions (MCRs) have gained prominence as they offer high atom economy and operational simplicity. nih.gov Iron-catalyzed multicomponent synthesis of tri-substituted pyrazoles using biomass-derived alcohols as the primary feedstock represents a sustainable approach. rsc.org Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green pyrazole synthesis. nih.gov

Transition-Metal Catalyzed Reactions for Pyrazole Formation

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful tool for the construction of the 3,5-diaryl-pyrazole scaffold. The Suzuki-Miyaura coupling is a prominent method for forming the carbon-carbon bonds between the pyrazole core and its aryl substituents. nih.govrsc.orgnih.govrsc.orgdntb.gov.ua

A plausible synthetic route involves the initial synthesis of a di-halogenated pyrazole, which can then undergo sequential or simultaneous Suzuki-Miyaura coupling reactions with the appropriate arylboronic acids. For instance, a 3,5-dihalopyrazole can be reacted with phenylboronic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2, and a base (e.g., K₃PO₄ or Na₂CO₃) in a suitable solvent system like dioxane/water. rsc.orgnih.gov The regioselectivity of the coupling can be controlled by the differential reactivity of the halogen atoms or by using a protecting group strategy.

Alternatively, a pre-functionalized pyrazole, such as a 3- or 5-iodopyrazole derivative, can be coupled with the corresponding arylboronic acid. Research on the synthesis of 4-substituted pyrazole-3,5-diamines has demonstrated the efficacy of the Suzuki-Miyaura coupling for introducing aryl groups onto the pyrazole ring. rsc.org While not a direct synthesis of the target compound, the principles are directly applicable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyrazole Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | nih.gov |

| XPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 100 | High | rsc.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to Good | nih.gov |

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for the formation of various chemical bonds. While specific examples for the direct synthesis of this compound are not extensively documented, the general principles of photoredox catalysis can be applied to pyrazole synthesis. For instance, photocatalytic cycloadditions of arenediazonium salts with arylcyclopropanols have been reported to yield 1,5-diaryl pyrazoles under mild conditions. acs.org

This type of reaction typically involves a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of radical intermediates that can engage in cyclization reactions to form the pyrazole ring. The reaction conditions are generally mild, often proceeding at room temperature, which is a significant advantage over many traditional thermal methods.

A hypothetical photoredox pathway to a 3,5-diarylpyrazole could involve the generation of a radical from a suitable precursor, which then adds to an appropriately substituted alkyne or alkene, followed by cyclization and oxidation to afford the aromatic pyrazole ring.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been widely adopted to accelerate reaction rates, improve yields, and enhance the purity of products. The synthesis of 3,5-diarylpyrazoles is particularly amenable to this technology. A common and efficient method involves the cyclization of a chalcone derivative (an α,β-unsaturated ketone) with a hydrazine. nih.govresearchgate.netnih.govthepharmajournal.comuobasrah.edu.iq

For the synthesis of this compound, the required chalcone, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde. This chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, under microwave irradiation. The reaction times are typically very short, often in the range of a few minutes, compared to several hours required for conventional heating methods.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolines (Precursors to Pyrazoles)

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 3-8 hours | 70-85 | researchgate.net |

| Microwave Irradiation | 2-10 minutes | 85-98 | researchgate.netnih.gov |

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of acoustic cavitation to promote chemical reactions. This method often leads to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of pyrazoles and their precursors, pyrazolines, can be effectively carried out using ultrasound irradiation. researchgate.netasianpubs.orgnih.gov

Similar to the microwave-assisted approach, a common strategy involves the reaction of a chalcone with a hydrazine. The reaction mixture, typically in a solvent like ethanol with a catalytic amount of base such as KOH, is subjected to ultrasonic irradiation. researchgate.netasianpubs.orgscispace.com This method has been shown to be highly efficient for the synthesis of 1,5-diaryl and 1,3,5-triaryl-2-pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. researchgate.netasianpubs.orgscispace.com The use of a Cu(I) catalyst has also been reported to enhance the reaction rate under ultrasonic conditions. scispace.com

Mechanochemical Approaches for Enhanced Efficiency

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), offers a solvent-free and highly efficient alternative for the synthesis of pyrazoles. This technique aligns well with the principles of green chemistry by minimizing waste and energy consumption.

The synthesis of 3,5-diphenyl-1H-pyrazoles via mechanochemical ball milling has been successfully demonstrated. thieme-connect.com This method involves the milling of a chalcone with a hydrazine, often in the presence of an oxidizing agent to facilitate the aromatization of the intermediate pyrazoline to the pyrazole. thieme-connect.com For the synthesis of this compound, the corresponding chalcone and hydrazine hydrate would be subjected to high-frequency vibration in a milling jar. Oxidants such as sodium persulfate (Na₂S₂O₈) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used. thieme-connect.com This solvent-free approach not only simplifies the workup procedure but also often leads to higher yields in shorter reaction times compared to solution-phase methods.

Table 3: Comparison of Solvated vs. Mechanochemical Synthesis of a 3,5-Diarylpyrazole

| Method | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Ethanol | 5 hours | 75 | thieme-connect.com |

| Mechanochemical | None | 30 minutes | 92 | thieme-connect.com |

Multicomponent Reactions (MCRs) for Diverse Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic example that can be adapted into an MCR format. nih.govlongdom.orgjk-sci.comnih.govpreprints.org

For the synthesis of this compound, a three-component reaction could be envisioned starting from 4-methoxyacetophenone, a benzoylating agent (like ethyl benzoate), and hydrazine. In this scenario, the 1,3-dicarbonyl compound, 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione, would be formed in situ and then undergo cyclization with hydrazine. The reaction is typically carried out in a one-pot fashion, often catalyzed by an acid or a base. jk-sci.com

Another MCR approach could involve the reaction of an enaminone, an aldehyde, and a hydrazine. longdom.org This strategy provides a straightforward and sustainable route to polyfunctionalized pyrazoles, often in aqueous media. longdom.org The versatility of MCRs allows for the rapid generation of libraries of pyrazole derivatives for screening purposes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, which can exist in tautomeric forms, NMR provides crucial data on the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. Analysis of 5-phenyl-3-(4-methoxyphenyl)-1H-pyrazole in deuterated dimethyl sulfoxide (DMSO-d₆) offers a clear proton map. A highly deshielded singlet at 13.31 ppm is characteristic of the pyrazole (B372694) N-H proton, confirming the presence of the 1H-pyrazole tautomer. The aromatic region of the spectrum displays a complex set of signals corresponding to the two phenyl rings and the pyrazole C-H proton.

A singlet at 7.15 ppm is assigned to the C4-H of the pyrazole ring. The protons of the 4-methoxyphenyl (B3050149) and the 5-phenyl rings appear as a multiplet between 7.85 and 7.82 ppm, a triplet at 7.43 ppm, a triplet at 7.32 ppm, and a doublet at 7.02 ppm. The methoxy (B1213986) (-OCH₃) group protons resonate as a sharp singlet, typically found further upfield.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 13.31 | Singlet | 1H | N-H (Pyrazole) |

| 7.85–7.82 | Multiplet | 4H | Aromatic protons |

| 7.43 | Triplet (J = 7.3 Hz) | 2H | Aromatic protons |

| 7.32 | Triplet (J = 7.3 Hz) | 1H | Aromatic protons |

| 7.15 | Singlet | 1H | C4-H (Pyrazole) |

| 7.02 | Doublet (J = 8.8 Hz) | 2H | Aromatic protons |

Note: Data is based on a similar compound, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, for illustrative purposes of typical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, the spectrum shows distinct signals for the pyrazole ring, the two aromatic rings, and the methoxy group.

The chemical shifts of the pyrazole ring carbons, C3, C4, and C5, are particularly diagnostic of the substitution pattern and the predominant tautomeric form. Generally, the carbon atom bearing an aryl group (C3 or C5) appears significantly downfield. Studies on related pyrazoles show that C3 resonates at a lower field than C5. cdnsciencepub.com The C4 carbon typically appears at a higher field, with a reported chemical shift around 98.8 ppm. researchgate.net The carbon of the methoxy group (-OCH₃) is consistently observed around 55.2 ppm. The aromatic carbons resonate in the range of approximately 114 to 162 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded. researchgate.net

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.6–114.2 | Aromatic Carbons |

| 98.8 | C4 (Pyrazole) |

Note: The data represents key assigned shifts; the aromatic region is presented as a range. researchgate.net

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

While 1D NMR provides fundamental data, advanced techniques are invaluable for unambiguous assignments and deeper structural insights, particularly for complex molecules like substituted pyrazoles.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. A COSY spectrum would establish proton-proton coupling networks within the phenyl and methoxyphenyl rings. HSQC would correlate each proton to its directly attached carbon, confirming assignments for C4-H and the aromatic C-H groups. An HMBC spectrum would reveal long-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and confirming the connectivity between the pyrazole core and the aryl substituents. For example, correlations from the C4-H proton to C3 and C5 would definitively place these carbons in the pyrazole ring.

¹⁵N NMR: This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts of N1 and N2 are highly sensitive to their chemical environment and the position of the tautomeric equilibrium. Although not commonly performed, ¹⁵N NMR would provide unequivocal evidence for the N-H proton's location and offer insights into the electronic structure of the heterocyclic ring. researchgate.net

The application of these techniques to pyrazole derivatives has been shown to be essential for confirming their structures. mdpi.com

Experimental and Computational NMR Chemical Shift Correlations

Modern structural elucidation often involves correlating experimental NMR data with theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are used to predict NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov

For this compound, a computational study would involve optimizing the molecular geometry and then calculating the ¹H and ¹³C NMR shielding tensors. These theoretical values are then converted to chemical shifts and compared with the experimental spectrum. A strong correlation between the calculated and observed shifts validates the structural assignment. nih.gov Furthermore, this approach can help resolve ambiguities in signal assignments and provide a deeper understanding of how substituents influence the electronic environment of each nucleus. nih.gov

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most notable vibration is the N-H stretch of the pyrazole ring, which typically appears as a broad band in the region of 3100-3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3050 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the pyrazole and phenyl rings give rise to a series of sharp bands in the 1450-1610 cm⁻¹ region. mdpi.com The presence of the methoxy group is confirmed by the C-O-C asymmetric and symmetric stretching bands, typically found near 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 3: Characteristic IR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100–3200 | N-H stretch (pyrazole) |

| ~3050 | Aromatic C-H stretch |

| 1590–1610 | C=N stretch |

| 1450–1550 | Aromatic C=C stretch |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by intense absorptions in the ultraviolet region, arising from π → π* transitions within its extensive conjugated system.

The chromophore consists of the pyrazole ring conjugated with both the phenyl and the 4-methoxyphenyl substituents. The parent 1H-pyrazole molecule exhibits a UV absorption maximum around 210 nm. nist.gov The addition of the two aryl groups causes a significant bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The methoxy group, being an electron-donating group, further extends the conjugation and contributes to this shift. The observed electronic transitions are characteristic of the highly conjugated diaryl pyrazole system. Theoretical studies using Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra and assign the specific molecular orbitals involved in each transition. nih.gov

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-phenyl-3-(4-methoxyphenyl)-1H-pyrazole |

| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

Based on the comprehensive search conducted, specific experimental data for the mass spectrometry and X-ray diffraction of the exact compound, this compound, is not available in the provided search results.

To generate a scientifically accurate and detailed article that strictly adheres to the requested outline for this specific molecule, access to its published mass spectrum, fragmentation analysis, and crystallographic data is essential. The search results contain information on closely related pyrazole derivatives, but utilizing this data would contradict the explicit instruction to focus solely on "this compound".

Therefore, it is not possible to provide the requested article sections with the required level of scientific accuracy and specificity at this time.

Computational and Theoretical Chemistry Studies of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic structure and properties of the molecule.

The three-dimensional structure of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole is determined by optimizing its geometry to find the most stable, lowest-energy conformation. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard computational techniques for this purpose. scirp.orgresearchgate.net DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-31G(d,p), has been effectively used to calculate the optimized geometry of pyrazole (B372694) derivatives. researchgate.netnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The process involves a direct optimization of the total Hartree-Fock or DFT energy through a stochastic strategy, ensuring the identification of the absolute minimum on the potential energy surface. scirp.orgresearchgate.net The resulting optimized structure serves as the foundation for further calculations of molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, the HOMO is typically distributed over the pyrazole and phenyl rings, while the LUMO is also located on these aromatic systems. The specific energies and the gap can be influenced by substituents on the phenyl rings. DFT calculations are commonly used to determine these orbital energies. nih.gov

Below is a table showing representative calculated HOMO-LUMO energies and energy gaps for similar pyrazole derivatives, illustrating the typical range for this class of compounds.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| Data derived from a computational study on related dihydropyrazole derivatives, providing an illustrative example of typical values. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxyphenyl group due to the presence of lone pairs of electrons. nih.govmdpi.com These areas are the primary sites for hydrogen bonding and coordination. Conversely, a region of positive potential (blue) would be anticipated around the hydrogen atom attached to the pyrazole nitrogen (N-H), making it the most likely site for deprotonation.

Pyrazoles are known to exhibit prototropic tautomerism, an equilibrium process involving the migration of a proton. electronicsandbooks.com In the case of N-H pyrazoles, the acidic proton can reside on either of the two nitrogen atoms of the pyrazole ring. The direct intramolecular proton transfer between the nitrogen atoms has a very high energy barrier. researchgate.net Therefore, the process is often an intermolecular event, facilitated by other pyrazole molecules or solvent molecules (like water) that can act as proton carriers, significantly lowering the activation energy. researchgate.net

In some pyrazole systems, particularly those designed with specific intramolecular hydrogen bonds, an Excited-State Intramolecular Proton Transfer (ESIPT) can occur upon photoexcitation. acs.orgacs.orgbohrium.com This process may involve not just the motion of the proton but also skeletal reorganization of the molecule to facilitate the transfer. acs.orgacs.org The presence of substituents, such as the methoxyphenyl group, can influence the acidity of the N-H proton and the stability of the different tautomeric forms. electronicsandbooks.com

Molecular Modeling and Dynamics Simulations

These computational techniques are used to study the physical movements and conformational changes of molecules over time.

The conformational flexibility of this compound primarily involves the rotation of the phenyl and methoxyphenyl rings around the single bonds connecting them to the central pyrazole ring. X-ray diffraction studies of similar compounds reveal that these aromatic rings are not coplanar with the pyrazole core. nih.gov For instance, in a closely related structure, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring and the methoxybenzene group are rotated by 29.41° and 37.01°, respectively, from the pyrazole ring. nih.gov

Computational energy profile analysis can map the change in energy as these dihedral angles are systematically varied. This analysis helps to identify the most stable (lowest energy) conformation and the energy barriers to rotation. The non-planar arrangement is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings while optimizing electronic conjugation.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature and accessible conformations of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide critical insights into their flexibility, stability, and the range of shapes they can adopt in different environments. eurasianjournals.com This understanding is fundamental for predicting how these molecules will interact with biological targets or other molecules.

The simulation process involves calculating the forces between atoms and using these forces to predict their motion over a series of small time steps. This generates a trajectory that reveals how the molecule behaves, from the vibrations of individual bonds to large-scale conformational changes, such as the rotation of the phenyl and methoxyphenyl rings relative to the central pyrazole core. By analyzing this trajectory, researchers can identify the most stable, low-energy conformations and understand the energy barriers between different shapes. eurasianjournals.com

In Silico Molecular Docking Studies with Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme. nih.govajpp.in For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity. ajpp.inresearchgate.net

These studies have explored the interaction of this pyrazole scaffold with various enzymes implicated in diseases like cancer. nih.govresearchgate.net The docking process involves placing the ligand (the pyrazole derivative) into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. The results provide a binding score, which estimates the strength of the interaction, and reveal key molecular interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Several studies have demonstrated the potential of pyrazole derivatives to interact with important biological targets. For instance, derivatives of the this compound core have been docked with protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The insights gained from these docking studies are invaluable for the rational design of new, more potent, and selective inhibitors.

Below is a table summarizing the findings from molecular docking studies on derivatives of this compound with various biological targets.

| Derivative | Biological Target | Key Findings |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (a serine/threonine kinase) | Revealed a binding energy of -8.57 kJ/mol, suggesting it could be a potential inhibitor. nih.govresearchgate.net |

| 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17) | Showed strong interaction with key amino acid residues such as Thr 766, Gln 767, and Met 769, indicating potential as an EGFR inhibitor. researchgate.net |

| (E)-5-(4-methoxyphenyl)-1-phenyl-3-styryl-4,5-dihydro-1H-pyrazole | Carbonic Anhydrases (CAs) (PDB ID: 4WR7) | Investigated as a potential inhibitor for the treatment of glaucoma. ijpbs.com |

| N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Thymidylate kinase (TMPK) and DNA | Docking studies suggested that these compounds interact with the target protein and can also bind to the groove of DNA. ajpp.in |

Prediction of Chemical Reactivity and Properties

Computational chemistry offers powerful tools to predict the chemical reactivity and various properties of molecules before they are synthesized in a lab. For this compound, these predictive studies are crucial for understanding its behavior in chemical reactions and for designing new materials with specific characteristics.

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from Density Functional Theory (DFT) calculations, provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.netnih.gov These parameters are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher reactivity. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I-A)/2). Harder molecules are less reactive. nih.gov

Chemical Potential (μ): The escaping tendency of an electron from a system (μ = -(I+A)/2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η).

Studies on various pyrazole derivatives have shown that the nature and position of substituents significantly influence these reactivity parameters. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. acs.org While specific DFT calculations for this compound are not detailed in the provided search results, the table below presents calculated reactivity parameters for related pyrazole derivatives to illustrate the typical values obtained in such studies.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) |

| Pyz-1 (a phenyl-substituted pyrazole derivative) | -6.21 | -1.54 | 4.67 | 2.33 |

| Pyz-2 (a triazole-thiol substituted pyrazole) | -6.53 | -1.41 | 5.12 | 2.56 |

Data adapted from a study on pyrazole derivatives. nih.gov

These parameters are invaluable for predicting how this compound might behave in different chemical environments and for designing new synthetic pathways.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in modern photonics and optoelectronics, including data storage and telecommunications. researchgate.netjhuapl.edu Organic molecules, particularly those with donor-acceptor structures, have emerged as promising candidates for NLO materials. rsc.org

Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β₀). A high value of β₀ is indicative of a strong NLO response. nih.gov For a molecule to have a non-zero β₀, it must be non-centrosymmetric.

Studies on pyrazole derivatives have shown that they can possess significant NLO properties. nih.gov The presence of electron-donating groups (like the methoxy (B1213986) group) and electron-accepting groups, along with an extended π-conjugated system, can enhance the NLO response. The structure of this compound, with its interconnected aromatic rings, suggests it could have interesting NLO properties.

Experimental and theoretical studies on related pyrazoline derivatives have confirmed their potential as NLO materials. researchgate.net For example, a study on 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2H-pyrazolines demonstrated significant third-order electronic susceptibility. researchgate.net Another computational study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives found their hyperpolarizability values to be greater than that of urea, a standard NLO material. nih.gov

The table below presents calculated NLO data for some pyrazole derivatives, highlighting their potential in this field.

| Compound Derivative | Method/Basis Set | First Hyperpolarizability (β₀) (esu) |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | B3LYP/6-31G(d,p) | 5.21 x 10⁻³⁰ |

| (4-fluorophenyl)[5-(3,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | B3LYP/6-31G(d,p) | 7.26 x 10⁻³⁰ |

Data adapted from a DFT study on pyrazoline derivatives. nih.gov

These findings suggest that a detailed computational analysis of the NLO properties of this compound would be a worthwhile endeavor.

Chemical Reactivity and Transformations of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Modifications and Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The substitution pattern of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole directs further functionalization to specific positions on the heterocyclic core.

Electrophilic Aromatic Substitution on Aromatic Moieties

The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive site. This is a common feature among pyrazole derivatives. nih.gov For instance, the Vilsmeier-Haack reaction, a classic electrophilic formylation, has been successfully applied to pyrazole systems. While a direct example for this compound is not prominently documented, the synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde demonstrates that electrophilic substitution at the C4 position is a viable transformation for structurally similar pyrazoles. nih.gov This suggests that this compound would likely undergo formylation at the C4 position under similar conditions.

Furthermore, the general principle of electrophilic substitution on pyrazoles has been explored through computational studies, which confirm that position 4 is the preferred site for such reactions. nih.gov Halogenation of pyrazoles, another electrophilic substitution, typically occurs at the 4-position when reacting with chlorine or N-chlorosuccinimide. mdpi.com Electrooxidative methods have also been developed for the halogenation and thiocyanation of pyrazoles at the C-H bond. mdpi.com

Nucleophilic Attacks on the Pyrazole Ring

Reactions at the Substituent Groups (Methoxyphenyl and Phenyl)

The methoxyphenyl and phenyl groups attached to the pyrazole core can also undergo various chemical transformations. The methoxy (B1213986) group on the phenyl ring is an activating group and can influence reactions on that aromatic ring.

For instance, derivatives of the target compound can be synthesized where the substituent groups are modified. An example is the synthesis of methyl-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate. acs.org This indicates that functional groups can be introduced or modified on the aromatic substituents.

Another example involves the use of a chalcone (B49325) bearing a methoxyphenyl group to synthesize a pyrazoline derivative, which is a precursor to the corresponding pyrazole. The synthesis of 6-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone from 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone and hydrazine (B178648) hydrate (B1144303) illustrates a reaction pathway where the methoxyphenyl group is present from the start of the pyrazole ring formation. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

Pyrazole derivatives are valuable building blocks for the synthesis of fused heterocyclic systems, which often exhibit significant biological activities. Functionalized derivatives of this compound can serve as precursors for such cyclization reactions.

A notable example is the synthesis of tetrahydro-4H-pyrazolo[1,5-a] nih.govmdpi.comdiazepin-4-ones. In this multi-step synthesis, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is first reacted to form ethyl 3-(4-methoxyphenyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate. nih.gov This intermediate then undergoes a ring-opening and subsequent cyclization with an amine to yield the fused diazepinone system. nih.gov

Similarly, the introduction of a carboxaldehyde group at the C4 position of the pyrazole ring, as seen in the synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, provides a versatile handle for further cyclization reactions to form various fused heterocycles like pyrazolopyridines and pyrazolopyrimidines. nih.gov For example, this aldehyde can be reacted with compounds containing active methylene (B1212753) groups to construct fused pyridine (B92270) rings. nih.gov

Azo-Coupling Reactions of Pyrazole Derivatives

Azo coupling is a characteristic reaction for many aromatic and heterocyclic compounds, leading to the formation of highly colored azo dyes. Pyrazole derivatives can participate in such reactions, typically requiring an activating group on the pyrazole ring.

While a direct azo coupling reaction with this compound is not specifically described, the synthesis of related azo-linked pyrazoles has been reported. For example, 5-amino-3-(2-hydroxy-5-((4-methoxyphenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been synthesized, demonstrating that a methoxyphenyl group can be part of a larger azo-coupled pyrazole structure. nih.gov This reaction generally involves the coupling of a diazonium salt with an activated pyrazole derivative. nih.gov

Oxidation and Reduction Reactions

The pyrazole ring is generally stable towards oxidation. nih.gov However, the substituent groups can be susceptible to oxidation or reduction under specific conditions. For instance, studies on pyrazole derivatives have shown the generation of reactive oxygen species (ROS), indicating oxidative processes can be induced. waocp.org Electrooxidation has also been explored as a method to functionalize pyrazoles, leading to C-halogen and C-S bond formation. mdpi.com

Reduction reactions are also possible, particularly on functional groups attached to the aromatic substituents. For example, a nitro group on a phenyl ring attached to a pyrazole can be reduced to an amino group. While not a direct reaction on the parent this compound, it highlights the potential for selective reductions on its derivatives.

In a specific example of a reaction on a substituent, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves the reductive amination of p-methoxybenzaldehyde. mdpi.com This demonstrates a reduction of an imine formed from the methoxy-substituted aromatic aldehyde.

Reactivity Towards Organometallic Reagents (e.g., Grignard Reagents)

The chemical behavior of this compound in the presence of organometallic reagents, particularly Grignard reagents, is primarily dictated by the acidic proton of the pyrazole ring's N-H group. This reactivity is a characteristic feature of 1H-pyrazoles, which can act as proton donors in the presence of strong bases.

The interaction with a Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halogen) typically results in an acid-base reaction. The organometallic compound, a potent base, readily abstracts the acidic proton from the nitrogen atom at the 1-position of the pyrazole ring. This deprotonation leads to the formation of a pyrazolyl-magnesium halide salt and the corresponding alkane or arene from the Grignard reagent.

This reaction is generally fast and exothermic. The resulting magnesium salt of the pyrazole is a nucleophile and can be utilized in subsequent reactions with various electrophiles to introduce substituents at the N-1 position. However, in the absence of other electrophiles, the pyrazolyl-magnesium halide is the stable product of the initial reaction.

The general reaction can be depicted as follows:

Reaction Scheme:

Where Ar¹ = 4-methoxyphenyl (B3050149), Ar² = phenyl, R = alkyl or aryl, X = halogen

While specific research detailing the reaction of this compound with Grignard reagents is not extensively documented in readily available literature, the reactivity pattern is well-established for analogous 1H-pyrazole systems. rrbdavc.orgchemicalbook.compharmaguideline.com The acidity of the N-H proton in pyrazoles makes this deprotonation the most favorable reaction pathway with strong organometallic bases. chemicalbook.compharmaguideline.com

The table below summarizes the expected primary reaction between this compound and a generic Grignard reagent.

| Reactant | Reagent | Product | Byproduct |

| This compound | Alkyl/Aryl-magnesium halide (R-MgX) | 3-(4-methoxyphenyl)-5-phenyl-1-pyrazolyl-magnesium halide | Alkane/Arene (R-H) |

Detailed Research Findings:

Studies on the reactivity of pyrazoles have consistently shown that the N-H proton is the most reactive site towards basic organometallic reagents. The resulting pyrazolyl-magnesium or pyrazolyl-lithium reagents are valuable intermediates in organic synthesis for the N-functionalization of the pyrazole ring. For instance, the reaction of 1H-pyrazole with Grignard reagents creates a nucleophilic nitrogen that can readily attack electrophiles, allowing for the synthesis of a wide variety of N-substituted pyrazoles. pharmaguideline.com

The reactivity of the C-H bonds on the pyrazole ring or the appended phenyl and methoxyphenyl rings is significantly lower than that of the N-H bond in the context of reactions with Grignard reagents under standard conditions. C-H activation or functionalization typically requires the use of transition metal catalysts and often directing groups to achieve regioselectivity, and is not a characteristic reaction with Grignard reagents alone.

Structure Activity Relationship Sar Investigations of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole Analogs

Correlating Structural Features with Mechanistic Biological Effects

The exploration of SAR for this class of compounds has largely focused on their potential as anticancer and antimicrobial agents. By systematically altering the substituents on the phenyl rings and observing the corresponding changes in biological activity, researchers have been able to map out the structural requirements for desired therapeutic effects.

The type and placement of functional groups on the 3-(4-methoxyphenyl) and 5-phenyl rings play a crucial role in determining the potency and selectivity of these pyrazole (B372694) analogs.

In the realm of anticancer activity , a study on 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives revealed significant findings. The research demonstrated that the nature of the substituent on the 5-phenyl ring has a profound impact on the cytotoxic activity against various cancer cell lines. For instance, against the MCF-7 human breast adenocarcinoma cell line, analogs with an unsubstituted phenyl ring (5a), a 4-chloro substituent (5c), a 4-fluoro substituent (5d), and a 4-hydroxy substituent (5e) all exhibited potent anticancer activity, with a GI50 value of less than 10 µg/ml. ijrps.com This suggests that both electron-withdrawing and electron-donating groups at the para position of the 5-phenyl ring can contribute favorably to the anticancer effect. Molecular docking studies further indicated that these compounds could effectively bind to the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ijrps.com

Another study focusing on 1,3,4-trisubstituted pyrazole derivatives linked to different heteroaryl systems highlighted the importance of the substitution pattern for anticancer efficacy. One particular compound, featuring a p-methoxyphenyl group at the 3-position and a m-chlorophenyl group at the N1-position of the pyrazole ring, demonstrated super fat potency against a wide range of human tumor cell lines. alliedacademies.org This underscores the significance of the electronic properties and positions of substituents on both phenyl rings attached to the pyrazole core.

In the context of antimicrobial activity , the substitution pattern on the phenyl rings also dictates the efficacy of these compounds. Research on pyrazole derivatives has shown that the presence of specific substituents is crucial for their activity against various bacterial and fungal strains. For instance, in a series of pyrazole-1-sulphonamides, the nature of the substituent on the phenyl ring influenced their inhibitory action. mdpi.com Similarly, studies on other 3,5-diaryl pyrazoles have indicated that the presence of electron-withdrawing groups on the phenyl rings can enhance antimicrobial potential. nih.gov

The following interactive data table summarizes the impact of substituents on the anticancer activity of 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide analogs against the MCF-7 cell line. ijrps.com

| Compound | 5-Phenyl Substituent | GI50 (µg/ml) |

| 5a | H | <10 |

| 5b | 4-Methyl | >100 |

| 5c | 4-Chloro | <10 |

| 5d | 4-Fluoro | <10 |

| 5e | 4-Hydroxy | <10 |

| 5f | 2-Hydroxy | 78.4 |

| 5g | 2,4-Dichloro | 33.2 |

| 5h | 4-Nitro | 85.3 |

The pyrazole ring is not merely a scaffold but an active participant in the biological mechanism of these compounds. Its unique electronic properties and ability to form hydrogen bonds are fundamental to its interaction with biological targets. researchgate.net

The pyrazole nucleus is considered a privileged pharmacophore in medicinal chemistry due to its presence in numerous clinically approved drugs. nih.gov The arrangement of its two adjacent nitrogen atoms allows for specific interactions with enzyme active sites and receptors. For instance, in the context of anticancer activity, the pyrazole core can act as a bioisostere for other cyclic structures, enabling it to bind to key enzymes involved in cancer progression, such as kinases and histone deacetylases. nih.gov

Computational SAR Models and Quantitative Structure-Activity Relationships (QSAR)

To further elucidate the complex relationship between the chemical structure of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole analogs and their biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models translate the structural features of a series of compounds into a mathematical equation that can predict the activity of new, untested analogs.

While specific QSAR models for this compound are not extensively reported in the public domain, 3D-QSAR studies on the broader class of diarylpyrazoles have provided valuable insights. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

For example, a 3D-QSAR study on a series of diarylpyrazole-benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors generated robust CoMFA and CoMSIA models. ijrps.com These models highlighted the importance of steric and electrostatic fields around the molecules for their inhibitory activity. The contour maps generated from these analyses can guide the design of new derivatives with improved potency by indicating where bulky or charged groups would be beneficial or detrimental.

In another study on cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogs, a CoMFA-derived QSAR model showed a strong correlation between the steric and electrostatic properties of the compounds and their antitumor activity. The model indicated that steric interactions were the dominant factor, contributing 70% to the QSAR equation, while electrostatic fields contributed 30%. researchgate.net Such models are instrumental in predicting the biological activity of novel compounds and prioritizing their synthesis and testing.

Mechanistic in Vitro Biological Activity Studies of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Enzyme Inhibition Mechanisms (In Vitro and In Silico)

The inhibitory effects of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole and its derivatives have been investigated against several enzymes, revealing potential therapeutic applications.

Specific Enzyme Target Interactions (e.g., Acetylcholinesterase, Tyrosinase, EGFR Kinase, Protein Kinase C)

Acetylcholinesterase (AChE): Derivatives of this compound have shown notable inhibitory activity against acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease. researchgate.netdergipark.org.tr A series of pyrazoline-based compounds, specifically 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoles, were synthesized and evaluated for their AChE inhibitory potential. researchgate.netdergipark.org.tr One derivative demonstrated an inhibitory constant (Ki) of 0.13 ± 0.004 μM, which was twice as potent as the reference drug Tacrine (Ki= 0.26 ± 0.045 μM). researchgate.netdergipark.org.tr These findings suggest that the pyrazoline core, substituted with a 4-methoxyphenyl (B3050149) group, can serve as a lead structure for designing new AChE inhibitors. researchgate.netdergipark.org.tr

Tyrosine Kinase and other Protein Kinases: The role of pyrazole (B372694) derivatives as inhibitors of tyrosine kinases and other protein kinases has been explored through computational studies. nih.gov These enzymes are crucial in cell signaling pathways and are often implicated in cancer and other hyperproliferative disorders. nih.gov A study involving the docking of pyrazole derivatives, including a methoxy-substituted variant, with VEGFR-2, Aurora A, and CDK2 protein targets indicated their potential as inhibitors. nih.gov Specifically, a derivative, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a minimum binding energy of -8.57 kJ/mol with Aurora A kinase. nih.gov This suggests a plausible interaction model for anticancer activity. nih.gov

Binding Modes and Affinity Elucidation via Molecular Docking

Molecular docking studies have been instrumental in understanding the binding interactions between pyrazole derivatives and their enzyme targets. For acetylcholinesterase, docking simulations revealed that a pyrazoline derivative with a 4-methoxyphenyl group could efficiently bind within the active site of human AChE (hAChE). researchgate.net Key interactions included a hydrogen bond with the Tyr124 residue and a π-π stacking interaction with the Phe297 residue, with a docking score of -8.610 kcal/mol. researchgate.net

In the context of protein kinases, docking studies of various 1H-pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 showed that these ligands docked deeply within the binding pockets of all three proteins. nih.gov These interactions were stabilized by reasonable hydrogen bonds, indicating good potential for inhibition. nih.gov The study highlighted that these pyrazole derivatives, including the methoxy-substituted compound, have favorable inhibition constants and vdW + Hbond + desolv energy, suggesting they are promising candidates for further development as kinase inhibitors. nih.gov

Antioxidant Activity Mechanisms (In Vitro)

The antioxidant properties of this compound derivatives are attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

Free Radical Scavenging Activity (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. Several studies have demonstrated that pyrazole derivatives, including those with a 4-methoxyphenyl substituent, possess significant DPPH scavenging ability. nih.govijrps.com The antioxidant activity is often attributed to the pyrazole core itself. nih.gov In one study, a series of 3-(4-ethoxyphenyl)-5-(4-substituted)-4,5-dihydro-1H-pyrazole derivatives were synthesized, and the compound with a methoxy (B1213986) group (EH2) exhibited potent antioxidant activity with an IC50 value of 9.02 µg/ml in the DPPH assay, which was comparable to the standard ascorbic acid. ijrps.com Phenyl-pyrazolone derivatives, which are structurally similar, also display antioxidant properties by scavenging oxygen free radicals, as monitored by the decay in the DPPH EPR signal. mdpi.com

Reducing Power Assessment

The reducing power of a compound is another indicator of its potential antioxidant activity. This is often assessed by the ability of the compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. While direct studies on the reducing power of this compound were not found, the demonstrated DPPH scavenging activity suggests that the compound and its derivatives likely possess the ability to donate electrons, which is the fundamental mechanism behind reducing power. ijrps.comresearchgate.net The antioxidant potential of pyrazoline derivatives is often linked to their capacity to act as reducing agents in the presence of free radicals. researchgate.net

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of pyrazole derivatives have been widely reported, with their mechanism of action often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. researchgate.netnih.gov While specific mechanistic studies on this compound are limited, the broader class of pyrazole-containing compounds has shown activity against various pathogens. For instance, some pyrazole-thiazolidinone conjugates have emerged as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria, with minimum bactericidal concentrations of less than 0.2 µM against MRSA and S. aureus. researchgate.net The antimicrobial efficacy of pyrazole hybrids is often enhanced through molecular hybridization with other heterocyclic rings like thiazole. nih.gov In one study, a pyrazoline derivative with a 5-(4'-nitro) phenyl group attached to the pyrazoline ring showed good broad-spectrum activity against Gram-positive bacteria. researchgate.net Another study on new 1,3-diphenyl-1H-pyrazol-5-ols reported that several derivatives exhibited moderate to high inhibition efficacy against various bacteria and fungi. nih.gov

Interactive Data Table: Enzyme Inhibition and Antioxidant Activity

| Compound/Derivative Class | Target Enzyme/Assay | Activity (IC50/Ki/Binding Energy) | Reference |

|---|---|---|---|

| 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole | Acetylcholinesterase | Ki = 0.13 ± 0.004 μM | researchgate.netdergipark.org.tr |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A Kinase | Binding Energy = -8.57 kJ/mol | nih.gov |

| 3-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (EH2) | DPPH Radical Scavenging | IC50 = 9.02 µg/ml | ijrps.com |

Antibacterial Efficacy Against Specific Strains (e.g., S. aureus, E. coli, B. subtilis, S. typhi)

While the broader class of pyrazole derivatives has been a subject of interest in antimicrobial research, specific studies detailing the in vitro antibacterial efficacy of this compound against key pathogenic strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhi are not available in the reviewed literature. Consequently, quantitative data, such as minimum inhibitory concentration (MIC) or zone of inhibition measurements for this particular compound, remains undetermined.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | Data not available | Data not available |

| E. coli | Data not available | Data not available |

| B. subtilis | Data not available | Data not available |

| S. typhi | Data not available | Data not available |

Antifungal Efficacy Against Specific Strains (e.g., A. niger, C. albicans)

There is a lack of specific research evaluating the antifungal activity of this compound against common fungal pathogens like Aspergillus niger and Candida albicans. Although related pyrazole structures have been investigated for potential antifungal properties, dedicated studies to determine the efficacy of this exact compound have not been identified.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| A. niger | Data not available | Data not available |

| C. albicans | Data not available | Data not available |

Molecular Basis of Action on Microbial Targets

The precise molecular mechanism by which this compound may exert antimicrobial effects is currently not elucidated in published research. Investigations into its potential interactions with microbial targets, such as enzymes like DNA gyrase or interference with cell wall synthesis, have not been reported for this specific molecule.

Anticancer Activity Mechanisms (In Vitro Cell Line Studies)

Inhibition of Proliferation in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549)

Specific data on the in vitro antiproliferative activity of this compound against the human breast adenocarcinoma cell line (MCF-7), the triple-negative breast cancer cell line (MDA-MB-231), or the human lung carcinoma cell line (A549) is not available. Therefore, key metrics such as IC₅₀ values, which quantify the concentration required to inhibit 50% of cell growth, have not been established for this compound against these cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |

| A549 | Lung Carcinoma | Data not available |

Induction of Apoptosis Mechanisms

The mechanisms through which this compound might induce programmed cell death, or apoptosis, in cancer cells have not been investigated. There are no available studies detailing its effects on key apoptotic pathways, such as the activation of caspases or the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.

Anti-inflammatory Activity Mechanisms (In Vitro)

In vitro studies to determine the anti-inflammatory mechanisms of this compound are not present in the current body of scientific literature. Research into its potential to inhibit key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), or to reduce the production of inflammatory mediators in cell-based assays has not been reported.

Coordination Chemistry and Ligand Applications of 3 4 Methoxyphenyl 5 Phenyl 1h Pyrazole

Pyrazoles as Ligands in Coordination Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature is central to their utility in coordination chemistry. The pyrazole (B372694) ring possesses both a pyridinic nitrogen atom (sp²-hybridized) and a pyrrolic nitrogen atom (-NH group). The lone pair of electrons on the pyridinic nitrogen is readily available for coordination to a metal center, allowing pyrazoles to function as effective monodentate ligands. prepchem.comrsc.org

Synthesis and Spectroscopic Characterization of Metal Complexes

While the coordination chemistry of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole itself is not extensively documented in the literature, its synthesis would likely follow established methods for creating asymmetrically substituted pyrazoles. A common route involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For instance, the reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydraziniumchloride has been shown to produce the isomeric compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. hrpub.org This highlights the regiospecific nature of such syntheses, which is a critical consideration in obtaining the desired isomer.

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. sigmaaldrich.com The resulting complexes are then characterized using various spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy is a valuable tool for confirming the coordination of the pyrazole ligand to the metal ion. In the IR spectrum of a pyrazole ligand, the N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. Upon coordination to a metal, this band may shift or disappear if deprotonation occurs. Furthermore, the C=N stretching vibration of the pyrazole ring, usually found around 1500-1600 cm⁻¹, often shifts to a different frequency upon complexation, indicating the involvement of the ring nitrogen in bonding to the metal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligand and its complexes in solution. In ¹H NMR spectra, the chemical shifts of the pyrazole ring protons are sensitive to the coordination environment. For instance, in a study of copper complexes with naphthyl pyrazole ligands, the chemical shift of the pyrazole C5-H proton shifted upon coordination. hrpub.org Similarly, ¹³C NMR can reveal changes in the electronic environment of the carbon atoms in the pyrazole ring upon complexation. hrpub.org

UV-Visible Spectroscopy is used to study the electronic transitions within the metal complexes. The spectra can provide information about the geometry of the coordination sphere around the metal ion. For example, the d-d transitions observed for transition metal complexes can be indicative of tetrahedral, square-planar, or octahedral geometries. nih.gov

The following table presents representative spectroscopic data for metal complexes containing substituted pyrazole ligands, illustrating the typical shifts and features observed upon complexation.

| Complex | Ligand | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (ppm) | Spectroscopic Findings |

|---|---|---|---|---|

| [Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O | 1-(2-methylnaphthalen-1-yl)-1H-pyrazole (MeNap-Pz) | Aromatic C-H: 3130–3047 C-H (alkyl): 2970–2922 | Aromatic: 9.9–7.9 Pyrazole H₄: 6.5 CH₃: 2.2 | The chemical shift of the pyrazole C₅ carbon moved to a higher frequency in the ¹³C NMR spectrum upon complexation, confirming coordination. hrpub.org |

| [(HL)LFe(H₂O)₂] | 5-methyl-3-(2-hydroxyphenyl)pyrazole (H₂L) | - | - | Electronic spectra suggested an octahedral geometry for the Fe(III) and Mn(II) complexes and a square-planar geometry for the Cu(II), Co(II), and Ni(II) complexes. nih.gov |

| [Cu(II)-L³] | Azo-dye ligand derived from pyrazole | - | - | UV-Vis spectra, along with ESR spectral parameters, were used to propose the geometry of the isolated complexes. sigmaaldrich.com |

Structural Analysis of Metal-Pyrazole Complexes

The definitive determination of the structure of metal-pyrazole complexes is most commonly achieved through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Pyrazoles typically coordinate to metal ions through their sp²-hybridized nitrogen atom. rsc.org The coordination number and geometry of the metal center can vary widely depending on the metal ion, the stoichiometry of the complex, and the nature of other coordinating ligands or counter-ions. prepchem.com For example, studies on various pyrazole-based complexes have revealed coordination numbers ranging from two to eight, with geometries including linear, tetrahedral, square planar, and octahedral. prepchem.comrsc.org

In the absence of specific crystallographic data for complexes of this compound, we can examine the structures of related compounds to infer potential structural characteristics. For instance, the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine shows that the phenyl and methoxybenzene rings are rotated relative to the central pyrazole ring by 29.41° and 37.01°, respectively. hrpub.org This type of twisting is common in substituted bi- and terphenyl systems and would likely be observed in the title compound and its complexes.

An iron(II) complex containing a more elaborate ligand, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, demonstrates a pseudo-octahedral coordination sphere around the central iron ion, formed by the nitrogen atoms of the pyrazole, pyridine (B92270), and triazole groups. In this complex, the average Fe-N bond distance was found to be 1.949 Å, indicating a low-spin state for the Fe(II) ion.

The table below summarizes key structural parameters from X-ray diffraction studies of metal complexes with substituted pyrazole ligands, providing insight into the expected coordination behavior.

| Compound/Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond/Torsion Angles (°) |

|---|---|---|---|---|

| [FeII(C₁₇H₁₂BrN₆O)₂]·2MeOH | Fe(II) | Distorted Octahedral (N₆) | Fe—N (avg): 1.949 | - |

| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | N/A (Ligand only) | N/A | - | Phenyl-pyrazole torsion: 29.41 Methoxybenzene-pyrazole torsion: 37.01 |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | N/A (Ligand only) | Twisted pyrazole ring | - | Tolyl-pyrazole inclination: 4.40 Methoxyphenyl-pyrazole inclination: 86.22 |

Applications in Advanced Materials Science

Exploration in Organic Electroluminescent Devices (OLEDs)

The field of organic electronics has seen remarkable progress, with organic light-emitting diodes (OLEDs) becoming a mainstream technology for displays and lighting solutions. nih.gov The performance of these devices is critically dependent on the organic materials used in their various layers, such as the hole transport layer (HTL), electron transport layer (ETL), and the emissive layer (EML). researchgate.netresearchgate.net Pyrazole (B372694) and its derivatives have been identified as a promising class of materials for these applications due to their inherent electronic properties, good film-forming capabilities, and high photoluminescence quantum yields. nih.gov

Derivatives of pyrazole and the closely related pyrazolines are being investigated for their electroluminescent properties. nih.gov These compounds can be engineered to exhibit specific charge transport characteristics, making them suitable as either hole-transporting or electron-transporting materials. The presence of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a unique electronic structure that can facilitate charge mobility. researchgate.net The nitrogen atoms within the pyrazole core can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in the efficient injection and transport of charge carriers (holes and electrons) in an OLED device. globalresearchonline.net

While specific research on the direct application of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole in OLEDs is emerging, the broader family of pyrazole derivatives has shown significant promise. For instance, various substituted pyrazoles have been successfully incorporated into multilayer OLED devices, demonstrating bright emissions and high efficiencies. lookchem.com The general strategy involves the synthesis of pyrazole derivatives with various electron-donating and electron-withdrawing groups to fine-tune their optoelectronic properties. The methoxy (B1213986) and phenyl groups in this compound suggest its potential as a component in an OLED, possibly as a hole-transporting or emissive material, though further experimental validation is required.

Below is a table summarizing the roles of different types of materials in an OLED and the potential role of pyrazole derivatives.

| OLED Component | Function | Potential Role of Pyrazole Derivatives |

| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. | Could be functionalized to match the work function of the anode. |

| Hole Transport Layer (HTL) | Transports holes from the HIL to the emissive layer. | Pyrazole derivatives have been shown to act as effective HTLs. nih.govnih.gov |

| Emissive Layer (EML) | Where electrons and holes recombine to produce light. | Can serve as the host material or the dopant (emitter). |

| Electron Transport Layer (ETL) | Transports electrons from the cathode to the emissive layer. | Certain pyrazole derivatives can be designed to have good electron mobility. scispace.com |

| Electron Injection Layer (EIL) | Facilitates the injection of electrons from the cathode. | Could be modified to lower the electron injection barrier. |

Potential for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optical communications, data storage, and optical computing. The search for organic molecules with large second-order NLO responses is a significant area of research. Pyrazole derivatives have been identified as a class of compounds with substantial NLO properties. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. researchgate.net For several pyrazole derivatives, theoretical calculations have predicted significant β values, suggesting their potential as NLO materials. researchgate.net For instance, the first-order hyperpolarizability (βtot) for some pyrazole derivatives has been computed to be more than double that of the benchmark NLO material, urea. researchgate.net While experimental data on the NLO properties of this compound are not yet widely available, the structural features of the molecule make it a promising candidate for further investigation in this area.

The table below presents a hypothetical comparison of NLO properties, illustrating the kind of data that would be relevant for assessing the potential of this compound.

| Compound | Electron Donor Group | Electron Acceptor Group | π-Conjugated System | Predicted Second-Order Hyperpolarizability (β) |

| Urea (Reference) | -NH2 | C=O | - | ~0.37 x 10⁻³⁰ esu researchgate.net |

| Hypothetical Pyrazole 1 | -N(CH₃)₂ | -NO₂ | Pyrazole-phenyl | High |

| This compound | -OCH₃ | (Potentially the pyrazole ring) | Phenyl-pyrazole-phenyl | To be determined |

Supramolecular Assemblies and Cocrystal Formation

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is a rapidly expanding field of research. The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is fundamental to the development of new materials with tailored properties. Pyrazole derivatives are excellent building blocks for supramolecular assemblies due to the presence of both hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen atom). nih.govnih.gov

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. nih.gov It involves the formation of a crystalline material that consists of two or more different molecules in the same crystal lattice. Given the hydrogen bonding capabilities of the pyrazole core, this compound is a good candidate for forming cocrystals with other molecules that have complementary hydrogen bonding sites. The formation of a cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one demonstrates the feasibility of this approach within this class of compounds. mdpi.comresearchgate.net

The study of the supramolecular chemistry of this compound can provide insights into how to control the solid-state architecture of this material, which in turn can influence its bulk properties, such as solubility, stability, and its performance in the applications discussed above.

The following table summarizes the key intermolecular interactions that can drive the formation of supramolecular assemblies in pyrazole derivatives.

| Type of Interaction | Description | Relevance to this compound |

| N-H···N Hydrogen Bond | A strong, directional interaction between the N-H of one pyrazole and the lone pair of the other nitrogen on a neighboring pyrazole. nih.gov | A primary driving force for the formation of dimers and chains. |

| C-H···O Hydrogen Bond | A weaker hydrogen bond between a C-H group and an oxygen atom (e.g., from the methoxy group). nih.gov | Contributes to the stability of the crystal packing. |

| C-H···π Interaction | An interaction between a C-H bond and the electron cloud of an aromatic ring. nih.gov | Helps in the formation of three-dimensional networks. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The phenyl groups in the molecule can participate in this type of interaction, influencing the crystal packing. |

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, and what are their key intermediates?

Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step protocols. A common approach involves:

Baker-Venkataram rearrangement : Reacting 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid under reflux (7 hours), yielding the pyrazole core .